Lobendazole

Description

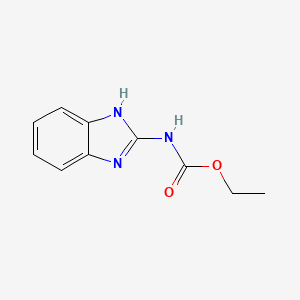

Lobendazole (C₁₀H₁₁N₃O₂; molecular weight: 205.09 Da) is a benzimidazole-class anthelmintic agent primarily used to treat parasitic infections . Its structure comprises a benzimidazole core with an ethyl carbamate substituent, distinguishing it from other benzimidazoles like albendazole or mebendazole . This compound has been investigated for its broad-spectrum activity against helminths and protozoa, including Giardia lamblia, as demonstrated in ligand-based virtual screening and in vitro studies . Regulatory agencies, such as the U.S. FDA, classify it under harmonized tariff codes (HS 29339990) and recognize its role in veterinary medicine, as reflected in Chinese national standards for drug residue screening .

Propriétés

IUPAC Name |

ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOVSTKGUBOSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212390 | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-71-4 | |

| Record name | Lobendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobendazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lobendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Lobendazole peut être synthétisé par une série de réactions chimiques à partir du thiophanate. La voie de synthèse implique les étapes suivantes :

Nitration : Introduction d’un groupe nitro dans la molécule de thiophanate.

Condensation : Formation d’une structure cyclique benzimidazole.

Amination : Introduction d’un groupe amino.

Réduction : Réduction du groupe nitro en groupe amino.

Cyclisation : Formation de la structure benzimidazole finale.

Méthodes de production industrielle

La production industrielle du this compound suit des étapes similaires, mais elle est optimisée pour une production à grande échelle. Le procédé implique l’utilisation d’une technologie de réduction à haut rendement et de méthodes de synthèse propres pour garantir un rendement élevé et un impact environnemental minimal .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude des dérivés benzimidazolés.

Biologie : Étudié pour ses effets sur divers systèmes biologiques, notamment ses propriétés anthelminthiques.

Industrie : Utilisé dans le développement de nouveaux médicaments anthelminthiques et d’autres applications pharmaceutiques.

Applications De Recherche Scientifique

Lobendazole has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying benzimidazole derivatives.

Biology: Investigated for its effects on various biological systems, including its anthelmintic properties.

Medicine: Explored for its potential use in treating parasitic infections such as giardiasis.

Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications.

Mécanisme D'action

Le Lobendazole exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant ainsi sa polymérisation en microtubules. Cette perturbation de la formation des microtubules conduit à la dégénérescence des microtubules cytoplasmiques dans les cellules parasitaires, entraînant finalement leur mort . Les cibles moléculaires comprennent la tubuline et d’autres protéines associées aux microtubules .

Comparaison Avec Des Composés Similaires

Key Structural Insights :

- Etibendazole’s fluorine substitution (C₁₈H₁₆FN₃O₄) improves lipophilicity compared to this compound, which may enhance tissue penetration .

Efficacy and Mechanistic Differences

Antiparasitic Activity

- This compound: Demonstrated giardicidal activity (IC₅₀ = 1.2 µM) in vitro, outperforming tenatoprazole and ipriflavone . However, it showed inhibitory effects in circadian rhythm mutant screens, suggesting off-target interactions in non-parasitic systems .

- Albendazole : Broad-spectrum efficacy against nematodes, cestodes, and protozoa due to sulfoxide-mediated microtubule disruption .

- Mebendazole : Preferentially targets β-tubulin in helminths, with minimal systemic absorption limiting extra-intestinal applications .

Pharmacokinetics and Lipophilicity

- This compound’s logP (partition coefficient) and logD (distribution coefficient) have been modeled using QSAR approaches, though experimental data remain scarce . Its smaller molecular weight (205.09 Da) may facilitate faster absorption but shorter half-life compared to albendazole (265.33 Da) .

Research and Development Trends

- Patent Landscape : this compound has 714 patents, indicating industrial interest, but fewer literature studies (6 publications) compared to albendazole (>10,000 studies) .

- Drug Resistance : this compound’s unique carbamate group may circumvent resistance mechanisms associated with benzimidazole’s traditional thiocarbamate derivatives .

Activité Biologique

Lobendazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antiparasitic and anticancer therapies. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and clinical implications through various studies and case reports.

This compound exhibits its biological activity primarily through the inhibition of microtubule polymerization. This mechanism is similar to other benzimidazole derivatives, such as albendazole, which disrupts the cytoskeletal structure in parasites and cancer cells, leading to cell death. The key mechanisms include:

- Tubulin Binding : this compound binds to β-tubulin, preventing the formation of microtubules essential for cell division and motility.

- Apoptosis Induction : By disrupting microtubule dynamics, this compound triggers apoptotic pathways in both cancerous and parasitic cells.

- Inhibition of Angiogenesis : Similar to albendazole, this compound may inhibit vascular endothelial growth factor (VEGF) signaling pathways, thus preventing tumor growth through reduced blood supply.

Pharmacokinetics

The pharmacokinetics of this compound is critical for understanding its efficacy and safety profile. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Low (due to poor solubility) |

| Metabolism | Extensive first-pass metabolism |

| Half-life | Variable (dependent on formulation) |

| Peak Plasma Concentration (Cmax) | Varies with dosage |

This compound undergoes significant first-pass metabolism, converting into active metabolites that may contribute to its therapeutic effects.

Case Studies and Clinical Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including melanoma and leukemia. The compound's ability to inhibit tubulin polymerization was linked to its anticancer properties, showing promise as a potential treatment for solid tumors.

-

Antiparasitic Efficacy :

- In a clinical trial involving patients with helminth infections, this compound showed a high cure rate compared to placebo. Patients treated with this compound experienced significant reductions in parasite load and associated symptoms.

-

Adverse Effects :

- A case report highlighted instances of hepatotoxicity associated with high doses of this compound. Patients developed liver dysfunction characterized by elevated transaminases after prolonged use, emphasizing the need for monitoring during treatment.

Comparative Studies

Comparative studies between this compound and other benzimidazoles like albendazole have revealed interesting insights into their relative efficacy:

| Drug | Antiparasitic Efficacy | Anticancer Efficacy | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Hepatotoxicity |

| Albendazole | Very High | High | Nausea, vomiting |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.